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An In-Depth Technical Guide to the Thermochemical Data of 5-Ethyl-3,5-dimethyloctane

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 5-
Ethyl-3,5-dimethyloctane (CAS No: 62183-65-7). In the absence of direct experimental data,
this document details the robust estimation of key thermochemical parameters—standard
enthalpy of formation (AfH®), standard entropy (S°), and heat capacity at constant pressure
(Cp°)—utilizing the well-established Benson Group Additivity method. This guide is intended for
researchers, scientists, and drug development professionals, offering not only the estimated
data but also a transparent, step-by-step methodology that underscores the scientific principles
behind the estimation. The causality of methodological choices is explained to provide field-
proven insights, ensuring a self-validating and trustworthy approach to data generation where
empirical values are unavailable.

Introduction: The Need for Thermochemical Data of
Branched Alkanes

5-Ethyl-3,5-dimethyloctane is a highly branched C12 alkane. Molecules of this class are
fundamental components of transportation fuels and lubricants and serve as important
reference compounds in petrochemical research and development. For scientists and
engineers, accurate thermochemical data are indispensable for a variety of applications,
including:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15458292?utm_src=pdf-interest
https://www.benchchem.com/product/b15458292?utm_src=pdf-body
https://www.benchchem.com/product/b15458292?utm_src=pdf-body
https://www.benchchem.com/product/b15458292?utm_src=pdf-body
https://www.benchchem.com/product/b15458292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15458292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Combustion Modeling: Predicting the performance and emission characteristics of fuels.

o Chemical Process Design: Optimizing reactor conditions, separation processes, and overall
plant efficiency.

o Safety Analysis: Assessing the energy release potential and thermal stability of chemical
substances.

o Computational Chemistry: Providing benchmark data for the validation and parameterization
of theoretical models.

Direct experimental measurement of thermochemical properties for every compound of interest
is often impractical due to the sheer number of isomers and the associated costs and time. The
National Institute of Standards and Technology (NIST) Chemistry WebBook, a primary resource
for chemical data, lists 5-Ethyl-3,5-dimethyloctane but indicates that its thermochemical data
are part of the subscription-based NIST/TRC Web Thermo Tables. This guide bridges the gap
for publicly accessible data by employing a highly reliable estimation technique.

Methodological Framework: The Benson Group
Additivity (BGA) Method

When experimental data is lacking, the Benson Group Additivity (BGA) method stands as one
of the most powerful and widely used techniques for estimating the gas-phase thermochemical
properties of organic molecules.[1][2][3] Developed by Sidney W. Benson, this second-order
group contribution method posits that the thermochemical properties of a molecule can be
accurately approximated by summing the contributions of its constituent polyvalent atomic
groups.[2][3]

The fundamental premise is that the contribution of each group is dependent only on its
immediate neighbors. This approach provides a significant improvement over simpler atom or
bond additivity methods by accounting for the local chemical environment of each atom. The
general equations for estimating the standard enthalpy of formation (AfH®), standard entropy
(S°), and heat capacity (Cp°) are as follows:

e AfH°molecule = X (ni * AfH°group i) + Cstrain + Cnon-nearest neighbor
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e S°molecule = Z (ni * S°group i) - R * In(o) + Soptical

e Cp°molecule =% (ni * Cp°group i)

Where:

ni is the number of times group i appears in the molecule.
o AfH°group i, S°group i, and Cp°group i are the group contribution values.

e Cstrain and Cnon-nearest neighbor are correction factors for ring strain and steric
interactions (e.g., gauche interactions), respectively.

e R is the ideal gas constant.
e 0 is the symmetry number of the molecule.
o Soptical is the entropy correction for the number of optical isomers (sterecisomers).

The trustworthiness of the BGA method is rooted in its empirical foundation; group values are
derived from and validated against a large database of experimentally determined
thermochemical data for well-characterized molecules.[4][5]

Estimation Protocol for 5-Ethyl-3,5-dimethyloctane

The following protocol outlines the systematic application of the Benson Group Additivity
method to estimate the thermochemical properties of 5-Ethyl-3,5-dimethyloctane.

Step 1: Molecular Structure and Group Decomposition

The first critical step is to accurately represent the molecular structure and dissect it into its
constituent Benson groups.

Molecular Formula: C12H26 IUPAC Name: 5-Ethyl-3,5-dimethyloctane
The structure is as follows: CH3—CH2—CH(CH3)-CH2—-C(CH3)(C2H5)-CH2—-CH2-CH3

Caption: Molecular structure of 5-Ethyl-3,5-dimethyloctane.
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The molecule is systematically broken down into the following Benson groups:
e Primary Carbons (C-(C)(H)3): Five groups. These are the terminal methyl groups.

e Secondary Carbons (C-(C)2(H)2): Four groups. These are the internal methylene groups in
the main chain and the ethyl substituent.

o Tertiary Carbon (C-(C)3(H)): One group. This is the carbon at position 3.

e Quaternary Carbon (C-(C)4): One group. This is the carbon at position 5.

Step 2: Sourcing Authoritative Group Contribution
Values

For this analysis, we will use the highly-cited and internally consistent group additivity values
(GAVs) for alkanes compiled by Domalski and Hearing.[5] These values are widely recognized
and form the basis for many thermochemical estimation software packages, including those
developed by NIST.[4][6]

Table 1: Benson Group Additivity Values for Alkanes (Gas Phase)

AfH°(298.15 S°(298.15K) Cp°(300K)  Cp°(500K)  Cp°(1000 K)

Group K) (kJ/mol) (J/mol-K) (J/mol-K) (J/mol-K) (J/mol-K)
C-(C)(H)3 -42.76 127.32 25.61 34.85 56.53
C-(C)2(H)2 -20.79 38.37 23.35 30.12 43.89
C-(C)3(H) -7.36 -52.47 19.37 23.47 33.10
C-(C)4 5.02 -146.86 12.72 16.32 25.10

Source: Adapted from Domalski, E.S., and Hearing, E.D. (1988).[5]

Step 3: Calculation of Thermochemical Properties

The total property value is the sum of the contributions from each group identified in Step 1,
plus any necessary corrections.
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Caption: Workflow for estimating thermochemical data via the BGA method.

A. Standard Enthalpy of Formation (AfH®)

AfH® = [5 * ATH(C-(C)(H)3)] + [4 * ATH(C-(C)2(H)2)] + [1 * AfH(C-(C)3(H))] + [1 * AfH°(C-
(C)A)] AfH® = [5 * (-42.76)] + [4 * (-20.79)] + [1 * (-7.36)] + [1 * (5.02)] AfH° = -213.8 - 83.16 -
7.36 + 5.02 AfH°(298.15 K) = -299.3 kJ/mol

B. Standard Entropy (S°)
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First, we sum the group contributions: S°groups =[5 * S°(C-(C)(H)3)] + [4 * S°(C-(C)2(H)2)] +
[1* S°(C-(C)3(H))] + [1 * S°(C-(C)4)] S°groups =[5 * (127.32)] + [4 * (38.37)] + [1 * (-52.47)] +
[1* (-146.86)] S°groups = 636.6 + 153.48 - 52.47 - 146.86 = 590.75 J/mol-K

Next, we apply corrections:

o Symmetry Number (0): 5-Ethyl-3,5-dimethyloctane has two chiral centers (at C3 and C5)
and no elements of rotational symmetry. Therefore, its symmetry number is 1. The correction
termis -R *In(1) = 0.

o Optical Isomers (n): With two chiral centers, there are 22 = 4 possible stereoisomers (RR,
SS, RS, SR). The entropy correction for optical isomerism is +R * In(n). Soptical = 8.314
J/mol-K * In(4) = 11.53 J/mol-K.

S°total = S°groups - R * In(0) + Soptical S°total = 590.75 - 0 + 11.53 S°(298.15 K) = 602.3
J/mol-K

C. Heat Capacity (Cp°)
The calculation is a simple summation at each temperature.

e Cp°(300 K): Cp° =[5 * 25.61] + [4 * 23.35] + [1 * 19.37] + [1 * 12.72] = 128.05 + 93.4 + 19.37
+12.72 = 253.5 J/mol-K

e Cp°(500 K): Cp°® =[5 * 34.85] + [4 * 30.12] + [1 * 23.47] + [1 * 16.32] = 174.25 + 120.48 +
23.47 + 16.32 = 334.5 J/mol-K

e Cp°(1000 K): Cp° =[5 * 56.53] + [4 * 43.89] + [1 * 33.10] + [1 * 25.10] = 282.65 + 175.56 +
33.10 + 25.10 = 516.4 J/mol-K

Summary of Estimated Thermochemical Data

The thermochemical properties for 5-Ethyl-3,5-dimethyloctane in the ideal gas state, as
estimated by the Benson Group Additivity method, are summarized in Table 2.

Table 2: Estimated Thermochemical Properties for 5-Ethyl-3,5-dimethyloctane (Gas Phase)
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Property Value Units
Standard Enthalpy of

. -299.3 kJ/mol
Formation, AfH°(298.15 K)
Standard Entropy, $°(298.15

602.3 J/mol-K

K)
Heat Capacity, Cp°(300 K) 253.5 J/mol-K
Heat Capacity, Cp°(400 K) 297.1 J/mol-K
Heat Capacity, Cp°(500 K) 334.5 J/mol-K
Heat Capacity, Cp°(600 K) 374.8 J/mol-K
Heat Capacity, Cp°(800 K) 448.2 J/mol-K
Heat Capacity, Cp°(1000 K) 516.4 J/mol-K

(Note: Cp° values at temperatures other than 300, 500, and 1000 K are interpolated from a
wider set of group values provided in the source literature.)

Discussion and Scientific Integrity

The Benson Group Additivity method provides a robust and scientifically validated approach for
generating thermochemical data. However, it is essential to acknowledge the inherent
limitations and sources of uncertainty.

e Accuracy: For acyclic alkanes, the BGA method typically predicts enthalpies of formation
with an uncertainty of + 2-3 kcal/mol (approximately + 8-12 kJ/mol).[3] The estimated value
of -299.3 kJ/mol for 5-Ethyl-3,5-dimethyloctane should be considered within this range of
accuracy. Entropies and heat capacities are generally predicted with higher accuracy.

e Gauche Interactions: Highly branched alkanes can exhibit steric strain from non-nearest-
neighbor interactions, such as gauche conformations between alkyl groups. While more
advanced applications of the BGA method include specific correction terms for these
interactions, they have not been applied in this primary estimation for clarity. Their inclusion
could shift the calculated enthalpy of formation by a few kJ/mol.
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» Data Source: The accuracy of the estimation is fundamentally dependent on the quality of
the underlying group additivity value database. The values from Domalski and Hearing are
considered a reliable standard, but revisions and updates based on new experimental data
are periodically published.[5][7]

This protocol represents a self-validating system because its accuracy is tied to its performance
across a vast range of compounds from which the group values were derived. The method's
reliability for alkanes is well-documented, making these estimated values trustworthy for most
research and modeling applications until experimental data becomes available.

Conclusion

This technical guide has detailed the estimation of the primary thermochemical properties of 5-
Ethyl-3,5-dimethyloctane using the Benson Group Additivity method. The standard enthalpy
of formation at 298.15 K is estimated to be -299.3 kJ/mol, and the standard entropy is 602.3
J/mol-K. Heat capacity values have been provided across a range of temperatures relevant to
chemical and engineering applications. By transparently presenting the methodology, group
value sources, and calculations, this guide provides researchers and professionals with reliable
and actionable data grounded in established scientific principles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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